1,7-Dihydroxynaphthalene

Description

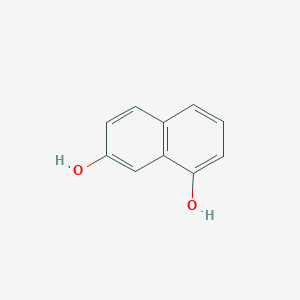

Structure

3D Structure

Properties

IUPAC Name |

naphthalene-1,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUVBIBLYOCVYJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)O)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060359 | |

| Record name | 1,7-Naphthalenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gray powder; [MSDSonline] | |

| Record name | 1,7-Dihydroxynaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2476 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

[Ullmann] 252 °C | |

| Record name | 1,7-Dihydroxynaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2476 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000715 [mmHg] | |

| Record name | 1,7-Dihydroxynaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2476 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

575-38-2 | |

| Record name | 1,7-Dihydroxynaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=575-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,7-Naphthalenediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000575382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,7-Dihydroxynaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,7-Naphthalenediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,7-Naphthalenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene-1,7-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.531 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,7-NAPHTHALENEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D42F605CS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Foreword: The Strategic Importance of 1,7-Dihydroxynaphthalene

An In-depth Technical Guide to the Synthesis and Characterization of 1,7-Dihydroxynaphthalene

In the landscape of pharmaceutical, agrochemical, and dyestuff development, the efficacy of a synthetic route is often dictated by the quality and reactivity of its foundational intermediates. 1,7-Dihydroxynaphthalene (CAS: 575-38-2), a key naphthalenediol isomer, serves as a critical structural motif and building block in the synthesis of more complex molecules.[1][2] Its two hydroxyl groups, positioned at opposite ends of the fused ring system, offer distinct electronic properties and reactive sites, making it an invaluable precursor for a diverse array of organic transformations.[1]

This guide provides an in-depth exploration of a modern and efficient pathway for the synthesis of 1,7-Dihydroxynaphthalene, moving beyond traditional, often harsh industrial methods. We will dissect the causality behind the chosen methodology and present a comprehensive, self-validating protocol for its characterization, ensuring researchers and drug development professionals can produce and verify this crucial intermediate with confidence and high purity.

Logical Workflow: From Synthesis to Verified Intermediate

The successful generation of a high-purity chemical intermediate follows a logical and rigorous workflow. The process begins with a carefully selected synthetic route, proceeds through purification, and culminates in comprehensive analytical characterization to validate the structure and purity of the final compound.

Caption: Overall workflow from synthesis to final validated product.

PART 1: Synthesis Methodology - A Modern Approach via Decarboxylation

While traditional industrial production of dihydroxynaphthalenes often relies on the alkali fusion of naphthalenesulfonic acids, this method can be energy-intensive and lead to the formation of difficult-to-separate isomers.[3] A more elegant and specific approach involves the thermal decarboxylation of a dihydroxynaphthoic acid precursor. This method is advantageous as the precursor dictates the final isomer, leading to a cleaner reaction profile.

The synthesis of 1,7-dihydroxynaphthalene can be efficiently achieved through the thermal decarboxylation of 3,5-dihydroxy-2-naphthoic acid.[3] Heating this precursor at temperatures of 225°C or higher drives the expulsion of carbon dioxide, yielding the desired 1,7-dihydroxynaphthalene.[3]

Caption: Reaction scheme for the synthesis of 1,7-Dihydroxynaphthalene.

Experimental Protocol: Thermal Decarboxylation

This protocol is based on the principles of thermal decarboxylation of naphthoic acids.[3]

Objective: To synthesize 1,7-Dihydroxynaphthalene from 3,5-dihydroxy-2-naphthoic acid.

Materials:

-

3,5-dihydroxy-2-naphthoic acid

-

High-temperature reaction vessel (e.g., round-bottom flask with a short-path distillation head)

-

Heating mantle or sand bath capable of reaching >250°C

-

Inert atmosphere setup (Nitrogen or Argon gas)

-

Solvents for purification (e.g., Toluene, Ethanol)

Procedure:

-

Vessel Preparation: Place 10.0 g of 3,5-dihydroxy-2-naphthoic acid into a dry, 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet for an inert atmosphere, and a short-path distillation head connected to a collection flask.

-

Inert Atmosphere: Purge the system with nitrogen or argon for 15 minutes to displace oxygen, which could cause oxidative side reactions at high temperatures. Maintain a gentle positive pressure of the inert gas throughout the reaction.

-

Heating: Begin stirring and gradually heat the flask using a heating mantle or sand bath. The solid will begin to melt and effervesce as CO₂ is evolved.

-

Reaction Conditions: Increase the temperature to 225-250°C and maintain it for 1-2 hours, or until the evolution of gas ceases.[3] The crude 1,7-dihydroxynaphthalene may sublime and collect in the condenser of the distillation apparatus.

-

Cooling & Collection: Once the reaction is complete, turn off the heat and allow the apparatus to cool to room temperature under the inert atmosphere. The crude product will solidify in the flask and condenser.

-

Purification (Recrystallization):

-

Dissolve the crude solid in a minimal amount of hot toluene or an ethanol/water mixture.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Causality and Insights: The choice of thermal decarboxylation is deliberate. It leverages the inherent instability of the carboxylic acid group on the electron-rich naphthalene ring, especially when heated. Providing an inert atmosphere is critical; at these temperatures, the dihydroxylated product is susceptible to air oxidation, which would result in colored impurities and reduced yield.

PART 2: Comprehensive Characterization

Validation of the synthesized compound's identity and purity is paramount. A combination of physical and spectroscopic methods provides a self-validating system, confirming that the target molecule has been successfully synthesized.

Summary of Key Analytical Data

The following table summarizes the expected characterization data for 1,7-Dihydroxynaphthalene.

| Property | Expected Value | Source(s) |

| Appearance | White to yellow, grey, or dark brown powder/solid | [4] |

| Molecular Formula | C₁₀H₈O₂ | [5][4][6][7][8] |

| Molecular Weight | 160.17 g/mol | [6][7] |

| Melting Point (m.p.) | 180-184 °C | [9][10] |

| Solubility | Slightly soluble in water; soluble in polar organic solvents like alcohol & ether. | [2][10] |

| ¹H NMR | Spectrum conforms to the structure with distinct aromatic and hydroxyl proton signals. | [5][11] |

| IR Spectroscopy | Characteristic peaks for O-H (hydroxyl) and aromatic C-H/C=C bonds. | [12] |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 160. | [6] |

Detailed Analytical Protocols

1. Melting Point Determination

-

Principle: A pure crystalline solid exhibits a sharp, defined melting point range. Impurities typically depress and broaden this range.

-

Protocol:

-

Place a small amount of the dried, purified product into a capillary tube.

-

Use a calibrated melting point apparatus.

-

Heat the sample at a rate of 1-2 °C per minute near the expected melting point.

-

Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.

-

A sharp range within the literature value of 180-184 °C indicates high purity.[9][10]

-

2. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

-

Principle: ¹H NMR provides detailed information about the chemical environment of hydrogen atoms in a molecule, allowing for structural elucidation.

-

Protocol:

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆) in an NMR tube.

-

Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz).

-

-

Expected Results: The spectrum of 1,7-dihydroxynaphthalene will show a complex pattern in the aromatic region (typically ~6.8-7.8 ppm) corresponding to the six protons on the naphthalene ring. Two additional signals, corresponding to the two hydroxyl protons (OH), will also be present; their chemical shift is variable and depends on concentration and solvent, but they will appear as singlets. The integration of the aromatic region to the hydroxyl region should yield a 6:2 ratio.[5][11]

3. Infrared (IR) Spectroscopy

-

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule's bonds, identifying the functional groups present.

-

Protocol:

-

Prepare a KBr pellet by mixing a small amount of sample with dry KBr powder and pressing it into a transparent disk.

-

Alternatively, run the analysis using an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

-

Expected Results: The IR spectrum will be dominated by a strong, broad absorption band in the region of 3200-3500 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups. Aromatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹, and characteristic aromatic C=C stretching absorptions will be visible in the 1500-1650 cm⁻¹ region.[12]

4. Mass Spectrometry (MS)

-

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of the molecular weight and elemental formula.

-

Protocol:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

-

Ionize the sample using a method like Electron Ionization (EI).

-

-

Expected Results: For 1,7-Dihydroxynaphthalene (C₁₀H₈O₂), the mass spectrum will show a prominent molecular ion peak (M⁺) at an m/z of approximately 160, corresponding to the molecular weight of the compound.[6]

Conclusion

This guide has outlined a targeted and efficient strategy for the synthesis and comprehensive characterization of 1,7-Dihydroxynaphthalene. By employing a modern decarboxylation method, researchers can achieve a cleaner synthesis compared to older industrial processes. The subsequent multi-faceted analytical approach, combining physical and spectroscopic techniques, establishes a robust, self-validating workflow. This ensures the production of a high-purity, structurally confirmed intermediate, ready for its critical role in the demanding fields of pharmaceutical and materials science research.

References

- Organic Syntheses Procedure. (n.d.). naphthoresorcinol.

- ChemicalBook. (n.d.). 1,7-Dihydroxynaphthalene | 575-38-2.

- ChemicalBook. (n.d.). 1,7-Dihydroxynaphthalene(575-38-2) 1H NMR spectrum.

- Google Patents. (2017). JP2017121203A - Production method of dihydroxy naphthalene.

- Thermo Fisher Scientific. (n.d.). 1,7-Dihydroxynaphthalene, 97% 25 g.

- DrugFuture. (n.d.). Naphthoresorcinol.

- ChemicalBook. (n.d.). 2,7-Dihydroxynaphthalene(582-17-2) 1H NMR spectrum.

- ChemicalBook. (n.d.). 1,7-Dihydroxynaphthalene(575-38-2) IR2 spectrum.

- (n.d.). The Role of 1,7-Dihydroxynaphthalene in Pharmaceutical Intermediate Synthesis. Retrieved from a professional blog or article on the topic.

- NIST. (n.d.). 1,7-Dihydroxynaphthalene. In NIST WebBook.

- ChemicalBook. (n.d.). 1,7-Dihydroxynaphthalene | 575-38-2.

- Thermo Fisher Scientific. (n.d.). 1,7-Dihydroxynaphthalene, 97% 5 g.

- ESSLAB. (n.d.). 1,7-Dihydroxynaphthalene.

- Google Patents. (n.d.). CN108329195B - Method for synthesizing 2, 7-dihydroxynaphthalene.

- ChemScene. (n.d.). 1,7-Dihydroxynaphthalene | 575-38-2.

- Sigma-Aldrich. (n.d.). 1,7-Dihydroxynaphthalene 97 575-38-2.

- ACS Publications. (2013). Catalytic Oxidation of 2,7-Dihydroxynaphthalene.

- Santa Cruz Biotechnology. (n.d.). 1,7-Dihydroxynaphthalene | CAS 575-38-2.

- PubChem. (n.d.). 1,5-Dihydroxynaphthalene | C10H6(OH)2 | CID 6749.

- Sigma-Aldrich. (n.d.). Naphthoresorcinol.

- ChemicalBook. (n.d.). 1,5-Dihydroxy naphthalene(83-56-7) 1H NMR spectrum.

- ChemicalBook. (n.d.). 2,7-Dihydroxynaphthalene synthesis.

- European Patent Office. (2020). EP 3505507 B1 - METHOD FOR PURIFYING DIHYDROXYNAPHTHALENE.

- ChemScene. (n.d.). Naphthoresorcinol | 132-86-5.

- NIST. (n.d.). 1,6-Dihydroxynaphthalene. In NIST WebBook.

- Chemsrc. (n.d.). Naphthoresorcinol | CAS#:132-86-5.

- Wikipedia. (n.d.). 1,5-Dihydroxynaphthalene.

- NIST. (n.d.). 1,6-Dihydroxynaphthalene. In NIST WebBook.

- SpectraBase. (n.d.). 1,3-Dihydroxynaphthalene - Optional[1H NMR] - Chemical Shifts.

- CP Lab Safety. (n.d.). Laboratory Chemicals, 1,7-Dihydroxynaphthalene, 25g, Each.

- NIST. (n.d.). 1,6-Dihydroxynaphthalene. In NIST WebBook.

- Google Patents. (n.d.). CN103739449A - Preparation method of 1,5-dihydroxy naphthalene.

- ResearchGate. (2008). A Simple and Efficient Process for the Preparation of 1,6-Dimethoxynaphthalene.

- BLD Pharm. (n.d.). 582-17-2|2,7-Dihydroxynaphthalene.

- Sigma-Aldrich. (n.d.). 2,7-Dihydroxynaphthalene 2,7-Naphthalenediol.

- Sigma-Aldrich. (n.d.). 1,7-Dihydroxynaphthalene 97 575-38-2.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 1,7-Dihydroxynaphthalene, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. JP2017121203A - Production method of dihydroxy naphthalene - Google Patents [patents.google.com]

- 4. esslabshop.com [esslabshop.com]

- 5. 1,7-Dihydroxynaphthalene, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. 1,7-Dihydroxynaphthalene [webbook.nist.gov]

- 7. chemscene.com [chemscene.com]

- 8. scbt.com [scbt.com]

- 9. 1,7-ジヒドロキシナフタレン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 1,7-Dihydroxynaphthalene | 575-38-2 [chemicalbook.com]

- 11. 1,7-Dihydroxynaphthalene(575-38-2) 1H NMR [m.chemicalbook.com]

- 12. 1,7-Dihydroxynaphthalene(575-38-2) IR2 spectrum [chemicalbook.com]

physicochemical properties of 1,7-dihydroxynaphthalene

An In-depth Technical Guide to the Physicochemical Properties of 1,7-Dihydroxynaphthalene

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 1,7-dihydroxynaphthalene (CAS No. 575-38-2), a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth data, validated experimental protocols, and field-proven insights into the characterization and handling of this compound. We will explore its chemical identity, core physical properties, detailed spectroscopic profile, and established analytical methodologies, ensuring a foundation of scientific integrity and practical applicability.

1,7-Dihydroxynaphthalene, a member of the naphthalenediol family, is a polycyclic aromatic hydrocarbon derivative of significant interest in synthetic chemistry. Its bifunctional nature, stemming from the two hydroxyl groups on the naphthalene scaffold, makes it a versatile building block for more complex molecular architectures. In the pharmaceutical landscape, the naphthalene core is a privileged structure found in numerous therapeutic agents. Understanding the fundamental physicochemical properties of precursors like 1,7-dihydroxynaphthalene is not merely an academic exercise; it is a prerequisite for efficient process development, reaction optimization, quality control, and the rational design of new chemical entities. This guide synthesizes available data to provide a holistic view of the compound's characteristics.

Chemical Identity and Structure

Accurate identification is the cornerstone of chemical research. 1,7-Dihydroxynaphthalene is unambiguously defined by the following identifiers.

The arrangement of the hydroxyl groups on the naphthalene ring dictates its reactivity and intermolecular interactions.

Sources

A Senior Application Scientist's Guide to 1,7-Dihydroxynaphthalene Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Nuances of Naphthalene Solubility

In the realm of pharmaceutical sciences and organic synthesis, understanding the solubility of an active pharmaceutical ingredient (API) or a key intermediate is paramount. It is a fundamental physical property that dictates the formulation strategies, reaction conditions, and ultimately, the bioavailability of a drug substance. This guide delves into the solubility characteristics of 1,7-dihydroxynaphthalene, a significant building block in the synthesis of a variety of dyes, agrochemicals, and pharmaceuticals.[1]

The Molecular Architecture of 1,7-Dihydroxynaphthalene: A Precursor to its Solubility Profile

1,7-Dihydroxynaphthalene (CAS No. 575-38-2, Molecular Formula: C₁₀H₈O₂) is a polycyclic aromatic hydrocarbon featuring a naphthalene core substituted with two hydroxyl groups at the 1 and 7 positions. This structure is the key to its solubility characteristics.

-

The Naphthalene Core: The fused aromatic ring system is inherently nonpolar and hydrophobic. This characteristic suggests a preference for nonpolar or moderately polar organic solvents.

-

The Hydroxyl Groups: The two hydroxyl (-OH) groups are polar and capable of acting as both hydrogen bond donors and acceptors. This introduces a hydrophilic character to the molecule, allowing for interactions with polar solvents.

The interplay between the hydrophobic naphthalene backbone and the hydrophilic hydroxyl groups results in a molecule with a nuanced solubility profile, exhibiting amphiphilic tendencies.

Deconstructing Solubility: The Energetics of Dissolution

The process of dissolving a solid solute, like 1,7-dihydroxynaphthalene, in a liquid solvent is governed by a delicate balance of intermolecular forces. The overall Gibbs free energy change (ΔG) of dissolution must be negative for the process to be spontaneous. This is described by the equation:

ΔG = ΔH - TΔS

Where:

-

ΔH is the enthalpy of solution, representing the heat absorbed or released during dissolution.

-

T is the temperature in Kelvin.

-

ΔS is the entropy of solution, representing the change in disorder of the system.

The enthalpy of solution (ΔH) can be further broken down into three key energetic contributions:

-

ΔH₁ (Lattice Energy): The energy required to break the bonds holding the solute molecules together in the crystal lattice. This is always an endothermic process (ΔH₁ > 0).

-

ΔH₂ (Solvent Cavity Formation): The energy required to create a space or cavity in the solvent to accommodate a solute molecule. This is also an endothermic process (ΔH₂ > 0).

-

ΔH₃ (Solvation Energy): The energy released when the solute molecule interacts with the solvent molecules. This is an exothermic process (ΔH₃ < 0).

The overall enthalpy of solution is the sum of these three terms: ΔH = ΔH₁ + ΔH₂ + ΔH₃ .

For 1,7-dihydroxynaphthalene, the strong intermolecular hydrogen bonds between the hydroxyl groups in the solid state contribute to a significant lattice energy (ΔH₁). Therefore, for dissolution to occur, the solvation energy (ΔH₃) gained from the interaction between 1,7-dihydroxynaphthalene and the solvent molecules must be substantial enough to overcome both the lattice energy and the energy required for cavity formation.

The Influence of the Solvent: A Dance of Polarity and Hydrogen Bonding

The adage "like dissolves like" is a fundamental principle in predicting solubility. The solubility of 1,7-dihydroxynaphthalene will be dictated by the ability of the solvent to engage in similar intermolecular interactions.

Solvent Polarity

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess a hydrogen atom bonded to an electronegative atom (like oxygen) and can act as both hydrogen bond donors and acceptors. They are expected to be good solvents for 1,7-dihydroxynaphthalene. The hydroxyl groups of the solvent can form strong hydrogen bonds with the hydroxyl groups of the solute, leading to a favorable solvation energy (ΔH₃).

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide - DMSO): These solvents have a dipole moment but lack an O-H or N-H bond, so they can act as hydrogen bond acceptors but not donors. They are also expected to be effective solvents. The lone pairs on the oxygen or sulfur atoms can accept hydrogen bonds from the hydroxyl groups of 1,7-dihydroxynaphthalene.

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and primarily interact through weak van der Waals forces. The nonpolar naphthalene core of 1,7-dihydroxynaphthalene will have favorable interactions with these solvents. However, the energy required to break the strong hydrogen bonds in the solute's crystal lattice will likely not be compensated by the weak solute-solvent interactions, leading to lower solubility.

Hydrogen Bonding Capability

The ability of a solvent to form hydrogen bonds is a critical determinant of its effectiveness in dissolving 1,7-dihydroxynaphthalene. Solvents that are strong hydrogen bond acceptors will readily interact with the hydroxyl protons of the solute. Similarly, solvents that are hydrogen bond donors can interact with the lone pairs on the hydroxyl oxygens.

Solubility Data: Qualitative and Comparative Insights

As previously mentioned, precise quantitative solubility data for 1,7-dihydroxynaphthalene is scarce in the published literature. However, we can compile available qualitative information and compare it with data for its isomers to draw valuable inferences.

Table 1: Qualitative and Comparative Solubility of Dihydroxynaphthalene Isomers

| Solvent | 1,7-Dihydroxynaphthalene | 1,5-Dihydroxynaphthalene | 2,3-Dihydroxynaphthalene |

| Water | Slightly soluble[1] | Sparingly soluble, 0.6 g/L[2][3] | Limited solubility in cold water, increases with temperature[4] |

| Methanol | Soluble | Readily soluble | Soluble[4] |

| Ethanol | Soluble | Readily soluble | Soluble[4] |

| Acetone | Expected to be soluble | Readily soluble[2] | Soluble[4] |

| Diethyl Ether | Expected to be soluble | Readily soluble[2] | - |

| Ethyl Acetate | Expected to be soluble | - | - |

| Dimethyl Sulfoxide (DMSO) | Expected to be soluble | - | Soluble, 160 mg/mL[5] |

| Toluene | Expected to have low solubility | Sparingly soluble | - |

| Hydrocarbons | Expected to have low solubility | Sparingly soluble[2] | - |

Note: "Expected to be soluble" is based on the chemical structure and the known solubility of similar compounds. This table highlights the need for experimental determination of the solubility of 1,7-dihydroxynaphthalene.

Experimental Determination of Solubility: A Practical Workflow

Given the lack of comprehensive data, experimental determination of solubility is often necessary. The Shake-Flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the fundamental steps for determining the solubility of 1,7-dihydroxynaphthalene in a given organic solvent.

Objective: To determine the equilibrium solubility of 1,7-dihydroxynaphthalene in a selected organic solvent at a specific temperature.

Materials:

-

1,7-Dihydroxynaphthalene (high purity)

-

Selected organic solvent (analytical grade)

-

Volumetric flasks

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Pipettes and other standard laboratory glassware

Workflow Diagram:

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an amount of 1,7-dihydroxynaphthalene that is known to be in excess of its expected solubility and add it to a series of sealed flasks.

-

To each flask, add a precise volume of the chosen organic solvent.

-

Include a blank (solvent only) and control samples.

-

-

Equilibration:

-

Place the sealed flasks in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the flasks for a sufficient period to ensure equilibrium is reached. This is a critical step; typically, 24 to 72 hours is required. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

-

Sampling and Sample Preparation:

-

Once equilibrium is achieved, stop the agitation and allow the flasks to stand undisturbed in the temperature bath for a period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette. It is crucial to avoid disturbing the undissolved solid.

-

Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.45 µm) to remove any undissolved microparticles. The first few drops of the filtrate should be discarded to avoid any adsorption effects from the filter membrane.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analysis:

-

Prepare a series of standard solutions of 1,7-dihydroxynaphthalene of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted samples using a validated HPLC method.

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

-

Calculation of Solubility:

-

Determine the concentration of 1,7-dihydroxynaphthalene in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by taking into account the dilution factor. This value represents the equilibrium solubility of 1,7-dihydroxynaphthalene in the chosen solvent at the specified temperature.

-

Thermodynamic Models for Solubility Prediction

In the absence of experimental data, thermodynamic models can provide valuable estimations of solubility. These models are particularly useful in the early stages of drug development for solvent screening.

-

The Ideal Solubility Equation: This is the simplest model and assumes an ideal solution where the enthalpy of mixing is zero. The ideal solubility (xᵢ) is calculated using the melting point (Tₘ) and the enthalpy of fusion (ΔHբ) of the solute:

ln(xᵢ) = - (ΔHբ / R) * ((Tₘ - T) / (Tₘ * T))

Where R is the ideal gas constant and T is the temperature of the solution. This model often overestimates solubility as it does not account for the non-ideal interactions between the solute and solvent.

-

The Hansen Solubility Parameters (HSP): This model provides a more sophisticated prediction by considering the cohesive energy of the solute and solvent. The total cohesive energy is divided into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh). A compound is more likely to dissolve in a solvent with similar Hansen solubility parameters.

Practical Implications in Research and Development

A thorough understanding of the solubility of 1,7-dihydroxynaphthalene is crucial for several applications:

-

Organic Synthesis: The choice of solvent is critical for optimizing reaction yields and facilitating product purification. A solvent in which the reactants are soluble but the product is sparingly soluble can be advantageous for crystallization.

-

Pharmaceutical Formulation: For the development of drug products containing 1,7-dihydroxynaphthalene derivatives, solubility in various pharmaceutically acceptable solvents will dictate the choice of formulation strategy (e.g., solutions, suspensions, or solid dosage forms).

-

Crystallization and Polymorphism: The choice of solvent can significantly influence the crystal habit and polymorphic form of the final product, which can have profound effects on its physical and chemical properties.

Safety and Handling

1,7-Dihydroxynaphthalene is a chemical that should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) before use.[6] General safety precautions include:

-

Working in a well-ventilated area or a fume hood.

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

Conclusion and Future Perspectives

While a comprehensive, publicly available dataset of the quantitative solubility of 1,7-dihydroxynaphthalene in organic solvents is currently lacking, this guide provides a robust framework for researchers to understand, predict, and experimentally determine this critical parameter. The interplay of its aromatic core and polar hydroxyl groups dictates a nuanced solubility profile that is highly dependent on the properties of the solvent.

Future work should focus on the systematic experimental determination of the solubility of 1,7-dihydroxynaphthalene in a range of pharmaceutically and industrially relevant solvents at various temperatures. This data would be invaluable for the development of more accurate predictive models and would greatly facilitate the use of this versatile molecule in a wide range of applications.

References

-

Spontaneous Isomerization of a Hydroxynaphthalene-Containing Spiropyran in Polar Solvents Enhanced by Hydrogen Bonding Interactions. ACS Omega. [Link]

-

Spontaneous Isomerization of a Hydroxynaphthalene-Containing Spiropyran in Polar Solvents Enhanced by Hydrogen Bonding Interactions. ACS Omega. [Link]

-

2,3-Dihydroxynaphthalene. Solubility of Things. [Link]

-

1,5-Dihydroxynaphthalene | C10H6(OH)2 | CID 6749. PubChem. [Link]

-

Spontaneous Isomerization of a Hydroxynaphthalene-Containing Spiropyran in Polar Solvents Enhanced by Hydrogen Bonding Interactions. ResearchGate. [Link]

-

2,6-Dihydroxynaphthalene | C10H8O2 | CID 93552. PubChem. [Link]

-

Design, Synthesis and Biological Evaluation of Syn and Anti-like Double Warhead Quinolinones Bearing Dihydroxy Naphthalene Moiety as Epidermal Growth Factor Receptor Inhibitors with Potential Apoptotic Antiproliferative Action. MDPI. [Link]

-

Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water. Bentham Open Archives. [Link]

-

Solubility Determination of 1,5-Naphthalenediamine and 1,8-Naphthalenediamine in Different Solvents and Mixing Properties of Solutions. ResearchGate. [Link]

-

17.2: Properties of Alcohols and Phenols. Chemistry LibreTexts. [Link]

-

Phenol hydrogen bonding physical chemical properties electrophilic substitution chlorine bromine nitric acid acidity of phenols uses chlorophenols phenyl phenolic esters advanced A level organic chemistry revision notes doc brown. Doc Brown's Chemistry. [Link]

-

Naphthalene solubility in several organic solvents. OSTI.GOV. [Link]

- US4962241A - Process for producing dihydroxynaphthalenes.

-

Extended Hansen solubility approach: naphthalene in individual solvents. PubMed. [Link]

-

Physical Properties of Phenols: Solubility, Smell, and Physical State. EMBIBE. [Link]

-

Functional Naphthalene Diimides: Synthesis, Properties, and Applications. ACS Publications. [Link]

-

Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water. SciSpace. [Link]

-

Phenol. Wikipedia. [Link]

-

(PDF) A Convenient and Efficient Synthesis of 2,6-Dihydroxynaphthalene. ResearchGate. [Link]

-

Safety Data Sheet: 1,8-Dihydroxynaphthalene-3,6-disulfonic_acid. Chemos. [Link]

-

Organic Solvent Solubility Data Book. CORE. [Link]

-

an introduction to phenol. Chemguide. [Link]

-

Why is naphthalene soluble in ethyl acetate?. Quora. [Link]

-

Chemical synthesis and application of aryldihydronaphthalene derivatives. ResearchGate. [Link]

-

Ethyl 1,3-dihydroxynaphthalene-2-carboxylate | C13H12O4 | CID 249648. PubChem. [Link]

-

Critically Evaluated Thermochemical Properties of Polycyclic Aromatic Hydrocarbons. AIP Publishing. [Link]

-

Dissolution Behavior of Polycyclic Aromatic Hydrocarbons in Heavy Oil in the Presence of Supercritical Cyclohexane. ACS Omega. [Link]

-

A molecular dynamics simulation study on solubility behaviors of polycyclic aromatic hydrocarbons in supercritical water/hydrogen. ScienceDirect. [Link]

Sources

UV-Vis and fluorescence spectra of 1,7-dihydroxynaphthalene

An In-Depth Technical Guide to the UV-Vis and Fluorescence Spectra of 1,7-Dihydroxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,7-Dihydroxynaphthalene (1,7-DHN) is a pivotal organic intermediate, serving as a foundational building block in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1][2] Its rigid aromatic structure and two hydroxyl groups bestow upon it unique spectroscopic properties that are highly sensitive to its chemical environment. This technical guide provides a comprehensive exploration of the ultraviolet-visible (UV-Vis) absorption and fluorescence spectra of 1,7-DHN. We delve into the fundamental principles governing its photophysical behavior, present detailed methodologies for accurate spectral acquisition, and analyze the profound influence of environmental factors such as solvent polarity and pH. This document is designed to equip researchers and drug development professionals with the expert insights and practical protocols necessary to harness the spectroscopic characteristics of 1,7-DHN for analytical applications, probe development, and materials science.

Introduction to 1,7-Dihydroxynaphthalene

1,7-Dihydroxynaphthalene (CAS No. 575-38-2) is a polycyclic aromatic hydrocarbon belonging to the dihydroxynaphthalene (DHN) family of isomers.[3][4] These isomers are distinguished by the positions of their two hydroxyl (-OH) substituents on the naphthalene core. The specific arrangement of these functional groups in 1,7-DHN dictates its electronic distribution, reactivity, and, consequently, its interaction with electromagnetic radiation.

Its primary utility lies as a high-purity intermediate in complex organic transformations.[1] In the pharmaceutical industry, it is a precursor for Active Pharmaceutical Ingredients (APIs), where its structure is modified to build therapeutic molecules.[1] Furthermore, its ability to form azo dyes makes it valuable in the pigment industry.[5] Understanding the spectroscopic signature of 1,7-DHN is crucial for quality control during synthesis, for developing new analytical methods, and for designing novel functional molecules that leverage its inherent photophysical properties.

Table 1: Physicochemical Properties of 1,7-Dihydroxynaphthalene

| Property | Value | Reference(s) |

| CAS Number | 575-38-2 | [3][4] |

| Molecular Formula | C₁₀H₈O₂ | [2][4] |

| Molecular Weight | 160.17 g/mol | [4] |

| Appearance | White to yellow, grey, or dark brown powder | [2] |

| Melting Point | 180-184 °C | [3][6] |

| Solubility | Slightly soluble in water; soluble in polar organic solvents | [3] |

| IUPAC Name | Naphthalene-1,7-diol | [2] |

Fundamental Principles of Naphthalene Spectroscopy

The spectroscopic behavior of 1,7-DHN is governed by the electronic transitions within its naphthalene core, modulated by the electron-donating hydroxyl groups.

-

UV-Vis Absorption: Absorption of UV-Vis light by 1,7-DHN promotes electrons from a lower-energy ground state (S₀) to a higher-energy excited singlet state (S₁ or S₂). This process involves π → π* transitions within the aromatic system. The energy of this transition, and thus the wavelength of maximum absorbance (λₘₐₓ), is sensitive to the molecule's structure and its interaction with the surrounding solvent.

-

Fluorescence Emission: Following excitation, the molecule rapidly relaxes non-radiatively to the lowest vibrational level of the S₁ state. From here, it can return to the ground state by emitting a photon. This radiative decay is known as fluorescence. Due to energy loss during vibrational relaxation, the emitted photon has lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.

-

Environmental Sensitivity: The utility of molecules like 1,7-DHN in sensing applications stems from the sensitivity of their electronic states to the local environment.

-

Solvatochromism: Polar solvents can stabilize the more polar excited state to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the absorption and/or emission spectra.[7] Hydrogen bonding interactions with protic solvents can further influence these shifts.[8]

-

pH Dependence: The hydroxyl groups of 1,7-DHN are weakly acidic and can be deprotonated in basic solutions. The resulting phenolate anions possess a modified electronic structure with extended conjugation, causing significant changes in the absorption and fluorescence spectra.[9][10][11] This property is fundamental to the design of pH-sensitive fluorescent probes.[12]

-

Experimental Methodology for Spectral Acquisition

The acquisition of reliable and reproducible spectroscopic data is paramount. The following protocol is designed as a self-validating system, incorporating essential quality control steps.

Materials and Instrumentation

-

Analyte: 1,7-Dihydroxynaphthalene, ≥97% purity.

-

Solvents: Spectroscopic grade solvents (e.g., cyclohexane, ethanol, acetonitrile, water).

-

Buffers: A set of standard pH buffers (e.g., citrate, phosphate, borate) for pH-dependent studies.

-

Instrumentation:

-

A dual-beam UV-Vis spectrophotometer.

-

A research-grade spectrofluorometer equipped with a xenon arc lamp and dual monochromators for excitation and emission.

-

Quartz cuvettes with a 1 cm path length.

-

Step-by-Step Protocol

-

Stock Solution Preparation:

-

Accurately weigh a small amount of 1,7-DHN and dissolve it in a suitable solvent (e.g., ethanol) to prepare a concentrated stock solution (e.g., 1 mM). The causality here is precision; a concentrated stock minimizes weighing errors and allows for accurate serial dilutions.

-

-

Working Solution Preparation:

-

Dilute the stock solution with the solvent of choice to a final concentration suitable for measurement. For UV-Vis, this is typically in the micromolar (µM) range to achieve an absorbance between 0.1 and 1.0, adhering to the optimal range of the Beer-Lambert law. For fluorescence, concentrations are often lower (sub-micromolar) to avoid inner filter effects.

-

-

UV-Vis Spectrum Acquisition:

-

Calibrate the spectrophotometer by running a baseline correction with a cuvette containing the pure solvent (the "blank"). This step is critical to subtract any absorbance from the solvent and cuvette itself.

-

Record the absorption spectrum of the 1,7-DHN working solution over a relevant wavelength range (e.g., 200-500 nm).

-

Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

-

-

Fluorescence Spectrum Acquisition:

-

Determine Excitation Wavelength: Set the excitation wavelength to the primary λₘₐₓ identified from the UV-Vis spectrum to ensure maximal fluorescence emission.

-

Emission Scan: Scan the emission monochromator over a range starting ~10-20 nm above the excitation wavelength to a longer wavelength (e.g., 350-600 nm) to capture the full emission profile. The instrument must be zeroed against a solvent blank to remove Raman scattering peaks.

-

Excitation Scan: Set the emission monochromator to the wavelength of maximum emission (λₑₘ) and scan the excitation monochromator. The resulting excitation spectrum should ideally match the absorption spectrum, confirming the purity of the emissive species. A mismatch can indicate the presence of impurities or multiple species.

-

-

Data Analysis and Validation:

-

Process the spectra to determine λₘₐₓ and λₑₘ.

-

For quantitative analysis, ensure a linear relationship between concentration and absorbance/fluorescence intensity in the desired range.

-

Caption: Workflow for Spectroscopic Analysis of 1,7-DHN.

Spectroscopic Profile of 1,7-Dihydroxynaphthalene

UV-Vis Absorption Spectrum

The electronic absorption spectrum of 1,7-DHN is characteristic of the naphthalene chromophore. In a non-polar solvent like cyclohexane, an absorption maximum has been reported at 335 nm.[3] This absorption band is attributed to a π→π* electronic transition. The presence of the two hydroxyl groups, which act as auxochromes (electron-donating groups), typically causes a red-shift compared to unsubstituted naphthalene and can introduce additional absorption bands.

Fluorescence Emission and Excited-State Dynamics

Dihydroxynaphthalenes are known to be fluorescent, and the study of their excited-state properties is an active area of research.[13] While specific quantum yield and lifetime data for 1,7-DHN are not widely published, its behavior can be inferred from related compounds. A key phenomenon is Excited-State Proton Transfer (ESPT), where a proton from one of the hydroxyl groups can be transferred to a solvent molecule.[13] This process is particularly efficient in protic solvents like alcohols and water and can lead to dual emission (from both the neutral molecule and the deprotonated anion) or a very large Stokes shift.[10][13]

Environmental Effects on Spectra

The position of the absorption and emission maxima of 1,7-DHN is expected to be highly dependent on the solvent environment. The Kamlet-Taft parameters, which quantify solvent dipolarity/polarizability (π*), hydrogen-bond donor acidity (α), and hydrogen-bond acceptor basicity (β), are often used to correlate spectral shifts with specific solvent interactions.[7][8]

-

Polarity (π):* In moving from a non-polar solvent (e.g., hexane) to a polar aprotic solvent (e.g., acetonitrile), a red-shift in the emission spectrum is anticipated due to the stabilization of the more polar excited state.

-

Hydrogen Bonding (α and β): In protic solvents like ethanol or water, strong hydrogen bonding interactions with the hydroxyl groups will significantly impact the spectra, often leading to further red-shifts.[8]

The most dramatic spectral changes for 1,7-DHN occur as a function of pH due to the deprotonation of its phenolic hydroxyl groups. The molecule can exist in three forms: a neutral species (H₂A) in acidic to neutral solution, a monoanion (HA⁻) in moderately basic solution, and a dianion (A²⁻) in strongly basic solution. Each species has a distinct electronic structure and, therefore, a unique absorption and fluorescence spectrum.

This pH-dependent behavior is the basis for using such molecules as fluorescent pH indicators.[9][12] The fluorescence intensity of many hydroxylated aromatic compounds increases significantly with pH as the more electron-rich phenolate forms are often more emissive.[11]

Caption: pH-Dependent Equilibria of 1,7-Dihydroxynaphthalene.

Applications in Research and Development

The distinct spectroscopic properties of 1,7-DHN and its derivatives make them valuable tools for scientists.

-

Fluorescent Probe Development: The sensitivity of the naphthalene core to its environment is a key feature in the design of fluorescent probes. By chemically modifying the 1,7-DHN scaffold, researchers can create sensors for various analytes, including metal ions, reactive oxygen species, and biothiols like glutathione.[14][15][16][17] For example, naphthalene-based probes have been successfully used for detecting glutathione in living cells and have shown clinical significance in the diagnosis of sepsis.[15][17]

-

Pharmaceutical Intermediates: As a crucial intermediate, the spectroscopic properties of 1,7-DHN can be used for in-process monitoring and quality control during the synthesis of more complex drug molecules.[1]

-

Materials Science: Dihydroxynaphthalenes are used in the synthesis of advanced polymers and supramolecular structures.[18] Their inherent fluorescence can be used to probe the microenvironment of these materials.

Conclusion and Future Outlook

1,7-Dihydroxynaphthalene is a molecule with a rich photophysical profile characterized by environmentally sensitive UV-Vis absorption and fluorescence. Its spectroscopic signature is profoundly influenced by solvent polarity, hydrogen bonding, and, most significantly, pH. While it serves primarily as a synthetic intermediate, its intrinsic properties hold considerable potential for the development of novel fluorescent sensors and smart materials.

Future research should focus on a more detailed characterization of its photophysical parameters, including the precise determination of its fluorescence quantum yield and lifetime in a variety of solvents. Investigating the kinetics of excited-state proton transfer and exploring its two-photon absorption properties could open new avenues for its application in advanced microscopy and bio-imaging, fields where naphthalene-based structures are already making a significant impact.[15]

References

- Google Patents. (2017). JP2017121203A - Production method of dihydroxy naphthalene.

-

Autech. (n.d.). The Role of 1,7-Dihydroxynaphthalene in Pharmaceutical Intermediate Synthesis. Retrieved from [Link]

-

Wang, Y., et al. (2020). A 1-Hydroxy-2,4-Diformylnaphthalene-Based Fluorescent Probe and Its Detection of Sulfites/Bisulfite. Molecules, 25(15), 3345. Available from: [Link]

-

Kim, H., et al. (2023). Alcoholic Solvent-Mediated Excited-State Proton Transfer Dynamics of a Novel Dihydroxynaphthalene Dye. The Journal of Physical Chemistry A, 127(38), 8036–8044. Available from: [Link]

- Google Patents. (2019). CN108329195B - Method for synthesizing 2, 7-dihydroxynaphthalene.

-

Kim, H. J., et al. (2021). Spontaneous Isomerization of a Hydroxynaphthalene-Containing Spiropyran in Polar Solvents Enhanced by Hydrogen Bonding Interactions. Molecules, 26(23), 7288. Available from: [Link]

-

ESSLAB. (n.d.). 1,7-Dihydroxynaphthalene. Retrieved from [Link]

-

Zhang, X. F., et al. (2015). pH-Sensitive Fluorescent Dyes: Are They Really pH-Sensitive in Cells? ACS Chemical Biology, 10(7), 1747–1755. Available from: [Link]

-

ResearchGate. (n.d.). The Solid-liquid equilibrium behavior of 2,7-Dihydroxynaphthalene in eleven organic solvents. Retrieved from [Link]

-

Kim, T., et al. (2018). Naphthalene-based fluorescent probes for glutathione and their applications in living cells and patients with sepsis. Theranostics, 8(8), 2135–2145. Available from: [Link]

-

Vitha, M. F., et al. (n.d.). The Effects of Solvents on the Spectroscopy of Dyes. Drake University. Available from: [Link]

-

Wikipedia. (n.d.). 1,5-Dihydroxynaphthalene. Retrieved from [Link]

-

MDPI. (2020). A 1-Hydroxy-2,4-Diformylnaphthalene-Based Fluorescent Probe and Its Detection of Sulfites/Bisulfite. Retrieved from [Link]

-

Alkali Scientific. (n.d.). 1,7-Dihydroxynaphthalene, 1 X 25 g (535486-25G). Retrieved from [Link]

-

SpectraBase. (n.d.). 1,3-Dihydroxynaphthalene. Retrieved from [Link]

-

ResearchGate. (n.d.). The changes in the UV‐Vis absorption spectrum of 1,5-dihydroxynaphthalene. Retrieved from [Link]

-

CP Lab Safety. (n.d.). Laboratory Chemicals, 1,7-Dihydroxynaphthalene, 500g, Each. Retrieved from [Link]

-

ResearchGate. (2018). Naphthalene-based fluorescent probes for glutathione and their applications in living cells and patients with sepsis. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2,7-Dihydroxynaphthalene (CAS 582-17-2) in Organic Synthesis and Specialty Chemicals. Retrieved from [Link]

-

ResearchGate. (n.d.). Influence of pH on the Absorption and Fluorescence Spectra of 6,7-Dihydroxycoumarin in Aqueous Solution. Retrieved from [Link]

-

Al-Adra, D. M., et al. (1987). Fluorescence Emission Spectroscopy of 1,4-dihydroxyphthalonitrile. A Method for Determining Intracellular pH in Cultured Cells. The Journal of General Physiology, 90(1), 89–110. Available from: [Link]

-

Zhu, H., et al. (2005). Fluorescent Intensity of Dye Solutions under Different pH Conditions. Journal of ASTM International, 2(7). Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 1,7-Dihydroxynaphthalene, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. 1,7-Dihydroxynaphthalene | 575-38-2 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. nbinno.com [nbinno.com]

- 6. alkalisci.com [alkalisci.com]

- 7. escholarshare.drake.edu [escholarshare.drake.edu]

- 8. Spontaneous Isomerization of a Hydroxynaphthalene-Containing Spiropyran in Polar Solvents Enhanced by Hydrogen Bonding Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pH-Sensitive Fluorescent Dyes: Are They Really pH-Sensitive in Cells? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Fluorescence emission spectroscopy of 1,4-dihydroxyphthalonitrile. A method for determining intracellular pH in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. A 1-Hydroxy-2,4-Diformylnaphthalene-Based Fluorescent Probe and Its Detection of Sulfites/Bisulfite - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Naphthalene-based fluorescent probes for glutathione and their applications in living cells and patients with sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A 1-Hydroxy-2,4-Diformylnaphthalene-Based Fluorescent Probe and Its Detection of Sulfites/Bisulfite [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. 1,5-Dihydroxynaphthalene - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 1,7-Dihydroxynaphthalene

Introduction: The Structural Elucidation of a Key Naphthalenic Building Block

1,7-Dihydroxynaphthalene (CAS No. 575-38-2) is a polycyclic aromatic hydrocarbon of significant interest in organic synthesis, serving as a versatile precursor for dyes, pharmaceuticals, and polymers. Its chemical identity, purity, and structural integrity are paramount for its application in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for the unambiguous structural elucidation of such organic molecules.

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 1,7-dihydroxynaphthalene. Moving beyond a simple recitation of spectral data, we will explore the underlying principles that govern the observed chemical shifts and coupling patterns. We will detail the causality behind experimental choices, such as solvent selection, and provide robust, field-proven protocols for sample preparation and data acquisition. This document is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to apply NMR for the definitive characterization of this important chemical entity. The structural identity of 1,7-dihydroxynaphthalene has been previously confirmed using ¹H and ¹³C NMR, underscoring the reliability of this technique.

Molecular Structure and Predicted Spectral Complexity

To interpret the NMR spectra of 1,7-dihydroxynaphthalene, we must first consider its molecular structure and symmetry. The naphthalene ring system is numbered in a specific manner, which is crucial for assigning NMR signals.

Figure 1. Chemical structure and IUPAC numbering of 1,7-dihydroxynaphthalene.

The placement of the two hydroxyl groups at the C1 and C7 positions removes all planes of symmetry from the molecule. Consequently, all ten carbon atoms and all six aromatic protons are chemically non-equivalent. This lack of symmetry leads to the expectation of a complex spectrum with:

-

¹H NMR: Six distinct signals for the aromatic protons, plus one or two signals for the hydroxyl protons.

-

¹³C NMR: Ten distinct signals for the carbon atoms of the naphthalene core.

¹H NMR Spectral Analysis: A Detailed Interpretation

The ¹H NMR spectrum provides a wealth of information regarding the electronic environment of the protons. The electron-donating nature of the hydroxyl groups significantly influences the chemical shifts of the neighboring aromatic protons through resonance effects, causing an increase in electron density (shielding) primarily at the ortho and para positions.

Aromatic Proton Assignments

The ¹H NMR spectrum of 1,7-dihydroxynaphthalene, recorded in deuterated dimethyl sulfoxide (DMSO-d₆), reveals six distinct multiplets in the aromatic region. DMSO-d₆ is an excellent solvent choice for this analysis because its hydrogen-bond accepting nature slows down the exchange rate of the phenolic protons, resulting in sharper, more distinct -OH signals.[1]

The experimentally observed chemical shifts and their assignments are summarized below.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| H-8 | 7.66 | Doublet (d) |

| H-5 | 7.41 | Doublet (d) |

| H-2 | 7.22 | Doublet (d) |

| H-4 | 7.06 | Triplet (t) |

| H-6 | 7.05 | Doublet (d) |

| H-3 | 6.79 | Doublet (d) |

| 1-OH | 9.80 | Singlet (s) |

| 7-OH | 9.60 | Singlet (s) |

| Data sourced from a 400 MHz spectrum in DMSO-d₆.[2] |

Causality of Chemical Shifts and Coupling

The assignments are based on established principles of spin-spin coupling and substituent effects:

-

Shielded Protons: The protons ortho and para to the powerful electron-donating hydroxyl groups are the most shielded (shifted furthest upfield). H-2 (ortho to 1-OH), H-6 (ortho to 7-OH), and H-8 (para to 1-OH, though influenced by proximity to C7-OH) show this effect, but their final positions are a complex interplay of competing influences. H-3, being ortho to the C4-H and meta to the 1-OH, appears significantly upfield at 6.79 ppm.

-

Spin-Spin Coupling: The coupling patterns (multiplicity) are critical for assignment. For instance, protons with only one adjacent proton (like H-8 coupling with H-7, which is a carbon) would ideally be doublets, but long-range couplings can add complexity. The observed splitting provides a connectivity map of the proton framework.

The relationship between adjacent protons on the naphthalene ring can be visualized through their coupling interactions.

The Hydroxyl Protons: A Special Case

The hydroxyl (-OH) protons of phenols typically appear as broad singlets with chemical shifts that are highly dependent on solvent, concentration, and temperature.[3] In the DMSO-d₆ spectrum, the two -OH protons appear as sharp singlets at 9.80 and 9.60 ppm.[2] This downfield shift and sharpening are characteristic of hydrogen bonding between the phenolic protons and the oxygen atom of the DMSO solvent. This interaction localizes the protons, reduces the rate of chemical exchange, and deshields them.

To definitively confirm the identity of these peaks, a "D₂O shake" experiment can be performed. Upon adding a drop of deuterium oxide (D₂O) to the NMR tube and mixing, the labile -OH protons will exchange with deuterium. A subsequent ¹H NMR spectrum will show the disappearance of the signals at 9.80 and 9.60 ppm, confirming their assignment as hydroxyl protons.

¹³C NMR Spectral Analysis: Probing the Carbon Skeleton

While ¹H NMR spectroscopy reveals the proton framework, ¹³C NMR provides direct insight into the carbon skeleton of the molecule. Due to the lack of symmetry, ten distinct carbon signals are expected for 1,7-dihydroxynaphthalene.

Predicted Chemical Shifts and Assignments

While specific, publicly archived experimental data for the ¹³C NMR of 1,7-dihydroxynaphthalene is not as readily available as its ¹H NMR data, its structural identity has been confirmed by ¹³C and DEPT NMR experiments in regulatory submissions. Based on established substituent effects in naphthalene systems and data from related isomers, a predicted spectrum can be constructed with high confidence.[4][5]

The key principles for prediction are:

-

Carbons Bearing Hydroxyl Groups (C1, C7): These are ipso-carbons. The high electronegativity of the attached oxygen atom causes significant deshielding, shifting these signals far downfield, typically in the 150-160 ppm range.

-

Ortho and Para Carbons: The electron-donating effect of the -OH groups shields the ortho and para carbons, shifting them upfield relative to their positions in unsubstituted naphthalene.

-

Quaternary Carbons (C4a, C8a): These carbons, located at the ring fusion, typically appear in the 125-135 ppm range and can be identified by their lack of a signal in a DEPT-90 or DEPT-135 spectrum.

The predicted ¹³C NMR chemical shifts are summarized in the following table.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type |

| C1 | ~155 | C-O |

| C7 | ~154 | C-O |

| C4a | ~136 | Quaternary |

| C8a | ~128 | Quaternary |

| C5 | ~127 | CH |

| C4 | ~122 | CH |

| C8 | ~118 | CH |

| C2 | ~115 | CH |

| C6 | ~110 | CH |

| C3 | ~108 | CH |

| Note: These are estimated values. Experimental verification is required for definitive assignment. |

Experimental Protocols: A Self-Validating Workflow

Achieving high-quality, reproducible NMR data requires meticulous adherence to standardized experimental protocols. The following section outlines a robust workflow for the analysis of 1,7-dihydroxynaphthalene.

Sample Preparation

Objective: To prepare a homogeneous, contaminant-free solution of the analyte in a deuterated solvent suitable for high-resolution NMR.

Materials:

-

1,7-Dihydroxynaphthalene (5-10 mg)

-

Deuterated Dimethyl Sulfoxide (DMSO-d₆, ≥99.8% D)

-

High-precision analytical balance

-

5 mm NMR tube (e.g., Norell® 509-UP or equivalent)

-

Vial or microcentrifuge tube

-

Pasteur pipette or syringe

-

Vortex mixer

Procedure:

-

Weighing: Accurately weigh approximately 5-10 mg of 1,7-dihydroxynaphthalene directly into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial using a clean pipette.

-

Dissolution: Securely cap the vial and vortex gently until the solid is completely dissolved. A brief, gentle warming or sonication may be used to aid dissolution if necessary, but care should be taken as DMSO-d₆ is hygroscopic.[1]

-

Transfer: Carefully transfer the solution into a clean, dry 5 mm NMR tube using a pipette. Ensure the final solution height is approximately 4-5 cm.

-

Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identity.

NMR Data Acquisition and Processing Workflow

The following diagram outlines the logical flow from sample insertion to final data analysis.

Conclusion

¹H and ¹³C NMR spectroscopy provides a powerful and indispensable toolkit for the comprehensive structural analysis of 1,7-dihydroxynaphthalene. The ¹H spectrum, characterized by six unique aromatic proton signals and two downfield hydroxyl proton signals in DMSO-d₆, confirms the proton framework and connectivity. The predicted ¹³C spectrum, with its ten distinct signals, validates the carbon skeleton of the molecule. By understanding the fundamental principles of chemical shift theory and spin-spin coupling, and by employing rigorous, validated experimental protocols, researchers can confidently use NMR to verify the identity, purity, and structure of this vital chemical intermediate, ensuring its suitability for downstream applications in drug development and materials science.

References

-

Reddit r/Chempros. (2023). Hydroxyl Groups in NMR. Retrieved from [Link]

- Ernst, L. (1976). ¹³C NMR spectroscopy of polycyclic aromatic hydrocarbons. Angewandte Chemie International Edition in English, 15(4), 229-230.

-

Kitching, W., Bullpitt, M., Gartshore, D., Adcock, W., Khor, T. C., Doddrell, D., & Rae, I. D. (1977). Carbon-13 nuclear magnetic resonance examination of naphthalene derivatives. Assignments and analysis of substituent chemical shifts. The Journal of Organic Chemistry, 42(14), 2411–2418. Retrieved from [Link]

-

Scientific Committee on Consumer Safety (SCCS). (2010). Opinion on 2,7-naphthalenediol. European Commission. Retrieved from [Link]

-

ResearchGate. (2018). Do hydroxyl peaks disappear from proton NMR spectra in DMSO-d6 with water present?. Retrieved from [Link]

-

Nanney, J. R., & Mahaffy, C. A. L. (2000). The Prediction of the 13C NMR Signal Positions in Substituted Naphthalenes, Part 2: The Use of Statistical Substituent Chemical Shift (SSCS) Values. Spectroscopy Letters, 33(2), 255-267. Retrieved from [Link]

-

NIST. (n.d.). 1,7-Dihydroxynaphthalene. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

Sources

- 1. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 2. 2,7-Naphthalenediol | C10H8O2 | CID 11397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,7-Dihydroxynaphthalene, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

Electrochemical behavior of 1,7-dihydroxynaphthalene

An In-Depth Technical Guide to the Electrochemical Behavior of 1,7-Dihydroxynaphthalene

Foreword: A Modern Perspective on Naphthalenediols

From their role as building blocks in complex dyes to their emergence in the architecture of advanced polymer materials, dihydroxynaphthalenes (DHNs) represent a class of compounds with significant scientific interest.[1] While isomers like 1,5-DHN and 1,8-DHN have been extensively studied, the electrochemical properties of 1,7-dihydroxynaphthalene remain a nuanced field ripe for exploration.[2][3] Understanding the redox behavior of this specific isomer is paramount for its potential applications in areas such as specialized electrochemical sensors and as a precursor for novel electroactive polymers.[4][5]

This guide, prepared from the perspective of a Senior Application Scientist, moves beyond a simple recitation of facts. It aims to provide a foundational understanding of the causality behind the electrochemical behavior of 1,7-dihydroxynaphthalene. We will explore not just what happens at the electrode surface, but why it happens, providing researchers and drug development professionals with the insights needed to design robust, self-validating experiments.

The Core Redox Mechanism: A Proton-Coupled Electron Transfer Process

The electrochemical activity of 1,7-dihydroxynaphthalene is rooted in the oxidation of its two hydroxyl (-OH) groups. Similar to other phenolic and dihydroxybenzene compounds, its oxidation is not a simple loss of electrons.[6] It is a concerted process involving the transfer of both protons (H+) and electrons (e-).

The generally accepted mechanism for such compounds involves a two-proton, two-electron (2H+/2e-) transfer.[2] In this process, the 1,7-dihydroxynaphthalene molecule is oxidized to a corresponding naphthoquinone derivative. The process is typically quasi-reversible, meaning the generated quinone can be reduced back to the diol form in the reverse scan of a cyclic voltammetry experiment, though follow-up chemical reactions can sometimes diminish this reversibility.[7]

Below is a proposed reaction pathway, a logical deduction based on the behavior of analogous aromatic diols.

Caption: Proposed 2-electron, 2-proton redox mechanism for 1,7-dihydroxynaphthalene.

Key Influencing Factors in Electrochemical Analysis

The electrochemical response of 1,7-dihydroxynaphthalene is not static; it is highly sensitive to the experimental environment. Understanding and controlling these variables is the cornerstone of reproducible and meaningful measurements.

The Critical Role of pH

For any proton-coupled electron transfer reaction, pH is arguably the most critical parameter.[8] The potential at which oxidation and reduction occur will shift depending on the proton concentration in the supporting electrolyte.

-

Causality: In acidic solutions (high H+ concentration), the oxidation is generally more difficult (occurs at a more positive potential) because the equilibrium of the proton release step is shifted. Conversely, in alkaline solutions, the deprotonation of the hydroxyl groups is facilitated, often leading to an oxidation that occurs at a less positive potential.[9] This pH dependence is a hallmark of this class of compounds and can be used to confirm the involvement of protons in the reaction mechanism.[8] For many phenols, an optimal response for analytical purposes is found at alkaline pH, such as pH 10.[10]

Electrode Material and Surface Condition

The choice of working electrode material dictates the kinetics of the electron transfer.

-

Common Choices: Glassy carbon electrodes (GCE) are widely used due to their wide potential window, chemical inertness, and relatively fast electron transfer kinetics for many organic systems.[9] Platinum and gold electrodes are also employed, though they can be susceptible to surface fouling from the polymerization of oxidation products.[7]

-

Self-Validation Insight: The condition of the electrode surface is paramount for trustworthy data. An inadequately cleaned electrode can exhibit sluggish kinetics or side reactions, leading to distorted or non-reproducible voltammograms. A rigorous and consistent electrode polishing protocol is non-negotiable.[11] Passivation, or the formation of an insulating layer from reaction products, can also occur, identifiable by a decrease in peak current over successive scans.[7]

Experimental Protocol: Cyclic Voltammetry (CV)

Cyclic voltammetry is the quintessential technique for investigating the electrochemical behavior of a new compound.[12] It provides rapid insight into redox potentials, reaction reversibility, and the kinetics of electron transfer.[13]

The following protocol provides a robust framework for the analysis of 1,7-dihydroxynaphthalene.

Experimental Workflow Diagram

Sources

- 1. 1,5-Dihydroxynaphthalene - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. bio-conferences.org [bio-conferences.org]

- 4. An electrochemical sensor based on FeCo2O4@ZIF-67/MWCNT-COOH for simultaneous detection of dihydroxybenzene isomers in different water systems - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 5. Electrochemical Sensors Fabricated by Electrospinning Technology: An Overview [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. diverdi.colostate.edu [diverdi.colostate.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. asdlib.org [asdlib.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. static.igem.org [static.igem.org]

Thermogravimetric Analysis of 1,7-Dihydroxynaphthalene: An In-Depth Technical Guide

Abstract